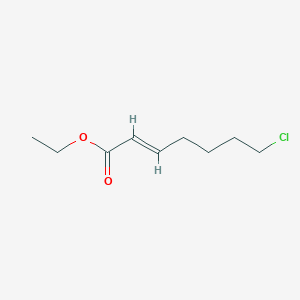

7-Chloro-trans-2-hepenoic acid ethyl ester

CAS No.: 72448-93-2

Cat. No.: VC3794270

Molecular Formula: C9H15ClO2

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72448-93-2 |

|---|---|

| Molecular Formula | C9H15ClO2 |

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | ethyl 7-chlorohept-2-enoate |

| Standard InChI | InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |

| Standard InChI Key | QRJDSTPXJIADET-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=CCCCCCl |

| Canonical SMILES | CCOC(=O)C=CCCCCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomerism

The compound’s molecular formula, C₉H₁₅ClO₂, includes a seven-carbon chain with a chlorine atom at the seventh position and an ethyl ester group at the first carbon. The trans-configuration of the double bond between C2 and C3 is critical to its reactivity, as it imposes steric constraints that influence regioselectivity in addition reactions .

Key Identifiers:

-

CAS Numbers: 107408-35-5 and 72448-93-2 (discrepancy noted; likely due to supplier-specific registrations).

-

Molecular Weight: 190.67 g/mol.

-

Synonyms: Ethyl (E)-7-chlorohept-2-enoate, trans-7-chloro-2-heptenoic acid ethyl ester.

Synthesis Methodologies

Grignard Reaction-Based Synthesis (Patent CN101265187A)

A high-yield method involves using 1-bromo-5-chloropentane and magnesium in a benzene solvent with an organic base (e.g., triethylamine) :

Reaction Scheme:

Optimized Conditions:

-

Solvent: Benzene with 0.2–0.8 vol% organic base.

-

Temperature: −50°C to 50°C.

-

Molar Ratio: 1-bromo-5-chloropentane:Mg = 1:1–5.

Advantages:

Esterification of Carboxylic Acid Precursors

An alternative route involves esterifying 7-chloro-trans-2-hepenoic acid with ethanol under acidic conditions :

Procedure:

-

React 7-chloro-trans-2-hepenoic acid with excess ethanol.

-

Catalyze with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reflux in benzene or diethyl ether.

Yield: ~85% after distillation .

Physicochemical Properties

Hazards:

-

GHS Classification: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

-

Handling: Use PPE (gloves, goggles) and ventilation.

Applications in Organic Synthesis

Intermediate for Functionalized Derivatives

The chlorine and double bond enable diverse transformations:

-

Nucleophilic Substitution: Replacement of Cl with amines or thiols.

-

Diels-Alder Reactions: The trans-dienophile participates in [4+2] cycloadditions.

-

Hydrogenation: Selective reduction of the double bond yields saturated esters.

Comparative Reactivity

Compared to non-chlorinated analogs (e.g., ethyl trans-2-hexenoate):

-

Electrophilicity: Enhanced by the electron-withdrawing Cl.

-

Steric Effects: Trans-configuration minimizes steric hindrance during additions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume